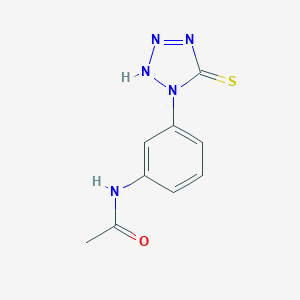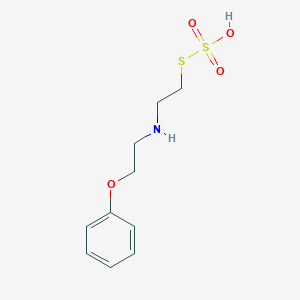
2-(2-Sulfosulfanylethylamino)ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Sulfosulfanylethylamino)ethoxybenzene, also known as SSB, is a chemical compound that has been extensively used in scientific research for various applications. It is a water-soluble compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(2-Sulfosulfanylethylamino)ethoxybenzene involves its ability to bind to proteins and other molecules. It has been shown to bind to sulfhydryl groups in proteins and other molecules. This binding leads to changes in the conformation and function of the protein or molecule.
Biochemical and Physiological Effects:
2-(2-Sulfosulfanylethylamino)ethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to affect the function of ion channels and transporters. In addition, 2-(2-Sulfosulfanylethylamino)ethoxybenzene has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-(2-Sulfosulfanylethylamino)ethoxybenzene has several advantages for lab experiments. It is a water-soluble compound that can be easily used in aqueous solutions. It is also a fluorescent probe that can be easily detected and quantified. However, 2-(2-Sulfosulfanylethylamino)ethoxybenzene has some limitations for lab experiments. It can react with other molecules in the sample, leading to false-positive results. It can also be toxic to cells at high concentrations.
Future Directions
There are several future directions for the use of 2-(2-Sulfosulfanylethylamino)ethoxybenzene in scientific research. One direction is the development of new methods for the synthesis of 2-(2-Sulfosulfanylethylamino)ethoxybenzene and its derivatives. Another direction is the use of 2-(2-Sulfosulfanylethylamino)ethoxybenzene in the study of membrane proteins and their interactions with other molecules. 2-(2-Sulfosulfanylethylamino)ethoxybenzene can also be used in the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(2-Sulfosulfanylethylamino)ethoxybenzene can be achieved using different methods. One of the most common methods involves the reaction of 2-chloroethylamine hydrochloride with 2-(2-hydroxyethoxy)benzenesulfonic acid sodium salt. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
2-(2-Sulfosulfanylethylamino)ethoxybenzene has been extensively used in scientific research for various applications. One of the most common applications is in the study of protein-protein interactions. 2-(2-Sulfosulfanylethylamino)ethoxybenzene can be used as a fluorescent probe to study protein-protein interactions in vitro and in vivo. It has also been used in the study of membrane proteins and their interactions with other molecules.
properties
CAS RN |
1085-52-5 |
|---|---|
Product Name |
2-(2-Sulfosulfanylethylamino)ethoxybenzene |
Molecular Formula |
C10H15NO4S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-(2-sulfosulfanylethylamino)ethoxybenzene |
InChI |
InChI=1S/C10H15NO4S2/c12-17(13,14)16-9-7-11-6-8-15-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,12,13,14) |
InChI Key |
CRSNGJNHERUXSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNCCSS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCCSS(=O)(=O)O |
Other CAS RN |
1085-52-5 |
synonyms |
Thiosulfuric acid hydrogen S-[2-[(2-phenoxyethyl)amino]ethyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

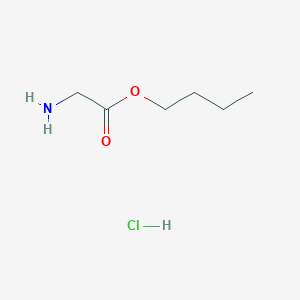
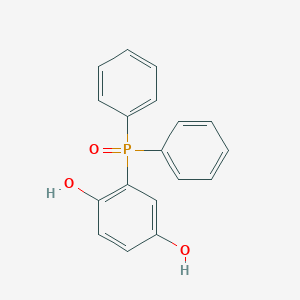
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)

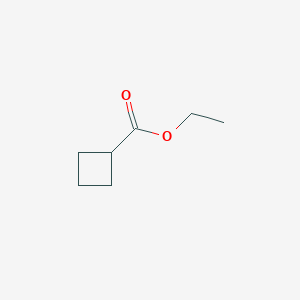
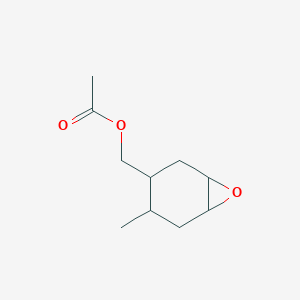
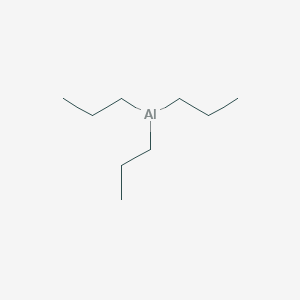
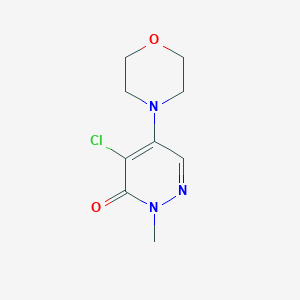
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
